ABL Kinase Inhibition Potency
Dasatinib carbaldehyde inhibits recombinant ABL kinase with an IC50 of 1.5 µM, whereas the parent compound dasatinib inhibits BCR-ABL with an IC50 of <1.0 nM (and Src with an IC50 of 0.5 nM) . The aldehyde derivative is therefore approximately 1500‑fold less potent as a direct kinase inhibitor in cell‑free assays. This loss of potency is consistent with the modification of the solvent‑exposed piperazine ethanol group, which is known from dasatinib SAR studies to be tolerant of bulkier substituents but not of modifications that alter hydrogen‑bonding capacity or introduce electrophilic reactivity near the kinase hinge region.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 µM (1500 nM) for ABL |
| Comparator Or Baseline | Dasatinib: <1.0 nM (BCR-ABL); 0.5 nM (Src) |
| Quantified Difference | ≥1500‑fold reduction in potency |
| Conditions | Recombinant ABL kinase activity assay (cell‑free) |
Why This Matters
Users expecting dasatinib carbaldehyde to serve as a potent kinase inhibitor in cellular assays will be misled; the compound is procured for its aldehyde functionality, not for direct kinase inhibition.
